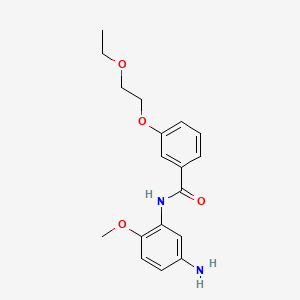

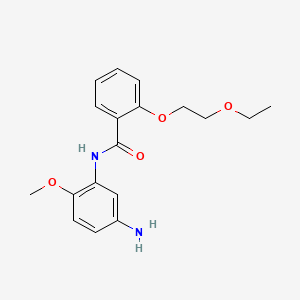

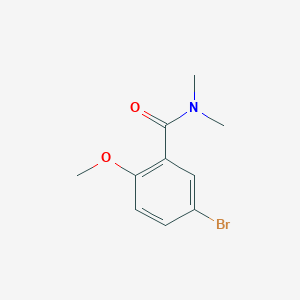

5-bromo-2-methoxy-N,N-dimethylbenzamide

Vue d'ensemble

Description

5-Bromo-2-methoxy-N,N-dimethylbenzamide, also known as 5-bromo-2-methoxy-MDBA, is an organic compound belonging to the class of benzamides. It is a colorless solid with a molecular weight of 255.24 g/mol, and a melting point of 68-70 °C. 5-bromo-2-methoxy-MDBA is insoluble in water, but soluble in most organic solvents.

Applications De Recherche Scientifique

Metabolic Pathways and Chemical Transformations

5-bromo-2-methoxy-N,N-dimethylbenzamide has been associated with studies focusing on metabolic pathways and chemical transformations. One study involved the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying various metabolites and suggesting metabolic pathways operative in rats. This research may have implications for understanding the metabolism of structurally similar compounds like 5-bromo-2-methoxy-N,N-dimethylbenzamide (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Another study investigated the mechanism of formation of dimeric and reduced products from an α-halo amide, which shares a similar structure with 5-bromo-2-methoxy-N,N-dimethylbenzamide. The research provided insights into the reactions and pathways involved in the formation of these compounds, which could be relevant for understanding the chemical behavior of 5-bromo-2-methoxy-N,N-dimethylbenzamide (Simig, Lempert, Váli, Tóth, & Tamás, 1978).

Photosensitizing Properties and Photodynamic Therapy Applications

The compound has been linked to research on zinc phthalocyanine derivatives with high singlet oxygen quantum yields, substituted with new benzenesulfonamide derivative groups containing Schiff base. This research highlighted the potential application of the compound in photodynamic therapy for cancer treatment, due to its photosensitizing properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Industrial Process Applications

5-Bromo-2-methoxy-N,N-dimethylbenzamide is also a key intermediate in industrial processes, such as the manufacturing of therapeutic SGLT2 inhibitors for diabetes therapy. A study demonstrated a practical process for preparing this compound effectively from cheap, easily available starting materials, showcasing its industrial relevance (Zhang et al., 2022).

Mécanisme D'action

Target of Action

The primary targets of 5-bromo-2-methoxy-N,N-dimethylbenzamide are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets

Mode of Action

It’s possible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by 5-bromo-2-methoxy-N,N-dimethylbenzamide. Based on its chemical structure, it may influence pathways involving amine-containing compounds .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 5-bromo-2-methoxy-N,N-dimethylbenzamide’s action are currently unknown. These effects would be determined by the compound’s specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-bromo-2-methoxy-N,N-dimethylbenzamide. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its interaction with targets .

Propriétés

IUPAC Name |

5-bromo-2-methoxy-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-12(2)10(13)8-6-7(11)4-5-9(8)14-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDHUIONSNGZPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-methoxy-N,N-dimethylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine](/img/structure/B1385850.png)

![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride](/img/structure/B1385854.png)

![3-[Cyclohexyl(methyl)amino]propanohydrazide](/img/structure/B1385857.png)

![N-(3-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide](/img/structure/B1385860.png)

![N-(3-Amino-4-chlorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1385864.png)